Qihang Wang,
Zongyuan Lai,
Cuimei Luo,
Jing Zhang,
Xudong Cao,
Jiao Liu,
Jun Mu
PMID: 34492834
DOI:
10.1016/j.jhazmat.2021.125896
Abstract
Cork, a porous biomass material, is consist of thin-walled hollow prismatic cells arranged into a compact and orderly honeycomb-like structure and could be applied as an adsorption material. Here, cork-activated carbons (CACs) with a fluffy honeycomb-like structure were synthesized by two-step pyrolysis with solid KOH chemical activation to rapidly and efficiently adsorb methylene blue (MB) (maximum wavelength: 664 nm). The structure, morphology and surface functional groups of the CACs were characterized using BET, SEM, and FTIR analysis. The results show that the CACs have a well-developed hierarchical porous structure and an ultra-high specific surface area of 2864.9 m
/g, which would facilitate the efficient diffusion and adsorption of MB molecules onto CACs. MB adsorption performance results show that the CACs have an outstanding maximum MB adsorption capacity (1103.68 mg/g) and fast adsorption kinetics (800 mg/L, 99.8% in 10 min), indicating that CACs possess significant advantages compared with most other adsorbents previously reported. The adsorption mechanism was studied by various kinetic models, isothermal models and thermodynamic models. Langmuir model is the most adapted to describe the adsorption process, indicating that the MB molecules are uniformly adsorbed on CAC's surface in a single layer. Moreover, MB adsorption by the CACs was an endothermic, spontaneous and randomly increasing adsorption. The regeneration test showed that the uptake of MB onto CACs can still reached 580 mg/g after three adsorption-desorption cycles, demonstrating the excellent reusability of CACs. The continuous adsorption performance of MB onto CACs was evaluated by a packed column test, which further confirmed its potential as an adsorbent for dye wastewater purification.
PMID: 34463663
DOI:
10.1097/01.pec.0000792700.66867.30
Abstract
Renita S Pushparajah Mak,
Erica L Liebelt
PMID: 34463662
DOI:
10.1097/PEC.0000000000002526
Abstract
Methylene blue has been in medicinal use for centuries and is best known as an antidotal treatment for acquired methemoglobinemia (MetHB). More recently, methylene blue has gained recognition for its efficacious use in the treatment of ifosfamide neurotoxicity and refractory vasoplegic shock in both the pediatric and adult critical care literature, extending its use beyond MetHB. Methylene blue's mechanism of action is somewhat complex and based partly on its oxidizing capabilities, ironically the same mechanism that causes MetHB. This review will examine methylene blue's use in the treatment of acquired MetHB and ifosfamide neurotoxicity and review the current literature regarding its role in critically ill pediatric and adult patients with refractory vasoplegic shock. Methylene blue's pharmacologic actions, dosing, and adverse effects will also be discussed.
Mohamed Faisal,
Anwar Iqbal,
Farook Adam,
R Jothiramalingam
PMID: 34388120
DOI:
10.2166/wst.2021.244
Abstract
Cu doped InVO
(xCu-InVO
(x = 0.06-0.15 wt %) was synthesized by a facile one-pot hydrothermal method for the removal of methylene blue (MB) under LED light irradiation. The X-ray photoelectron spectroscopy (XPS) analysis indicated the coexistence of V
and V
species due to the O-deficient nature of the xCu-InVO
. The synthesized photocatalysts displayed a morphology of spherical and square shaped particles (20-40 nm) and micro-sized rectangle rods with a length range of 100-200 μm. The xCu-InVO
exhibited superior adsorption and photodegradation efficiency compared to pristine InVO
and TiO
due to the presence of O
vacancies, V
/V
species, and Cu dopant. The optimum reaction conditions were found to be 5 mg L
(MB concentration), pH 6, and 100 mg of photocatalyst mass with a removal efficiency and mineralization degree of 100% and 96.67%, respectively. The main active species responsible for the degradation of MB were
OH radicals and h
. Reusability studies indicated that the 0.13Cu-InVO
was deactivated after a single cycle of photocatalytic reaction due to significant leaching of V
and Cu
species.
Qingya Xu,
Taoze Liu,
Ling Li,
Bangyu Liu,
Xiaodan Wang,
Shuyi Zhang,
Liangliang Li,
Bing Wang,
Andrew R Zimmerman,
Bin Gao
PMID: 34385129
DOI:
10.1016/j.biortech.2021.125725
Abstract
A novel one-pot synthesis method was developed to prepare modified hydrochar by co-hydrothermal carbonization of waste distillers grains using low-cost clay minerals (attapulgite or vermiculite). The loading of the clay minerals onto hydrochar surfaces altered the structure and surface composition of the hydrochar such that the clay-modified hydrochars showed better ability to adsorb methylene blue and phosphate in aqueous solution than the pristine hydrochar. The maximum methylene blue and phosphate adsorption capacities of the modified hydrochar reached 340.3 and 96.9 mg g
, respectively, comparable or higher than that of many commercial sorbents. Multiple mechanisms, including electrostatic attraction, ion exchange, complexation, and physical adsorption, controlled the adsorption process. These results highlight excellent potential for distillers grains-derived hydrochar-clay composites as an environmental sorbent, capable of removing a variety of contaminants from aqueous solutions.
Xuan Zhang,
Yunhua Hui,
Changling Fang,
Yuan Wang,
Feng Han,
Xiaoyi Lou,
Essy Kouadio Fodjo,
Youqiong Cai,
Cong Kong
PMID: 34443562
DOI:
10.3390/molecules26164975
Abstract
A sensitive and reliable method was developed to determine methylene blue (MB) and its metabolite residues, including azure A (AZA), azure B (AZB), and azure C (AZC) in aquatic products by HPLC-MS/MS. The samples were extracted by acetonitrile and cleaned up by alumina-neutral (ALN) cartridges. The analytes were separated on a Sunfire C18 column (150 mm × 2.1 mm, 5 µm). The method was validated according to the European criteria of Commission Decision 2002/657/CE. Good linearity between 1-500 µg/L was obtained with correlation coefficients (
) greater than 0.99. The limit of quantification (LOQ) was 1.0 µg/kg. The average recoveries at three levels of each compound (1, 5, and 10 µg/kg) were demonstrated to be in the range of 71.8-97.5%, with relative standard deviations (RSDs) from 1.05% to 8.63%. This method was suitable for the detection of methylene blue and its metabolite residues in aquatic products.
Alessio Siciliano,
Giulia Maria Curcio,
Carlo Limonti,
Salvatore Masi,
Michele Greco
PMID: 34351287
DOI:
10.1016/j.jenvman.2021.113365
Abstract
The removal of dyes from wastewater is an important topic in environmental applications. Methylene blue (MB) is one of the most worrisome compounds, as it is widespread and used in many industrial activities. Adsorption represents an effective technique for the removal of this contaminant. Thermo plasma expanded graphite (TPEG) is an industrial material characterized by a fibrous morphology, a very low density and overlapped graphene layers. TPEG has a higher specific surface compared to conventional thermo-expanded graphite and it can establish effective attractive forces with charged pollutants. These properties make TPEG a very promising adsorbent material. In the present work, TPEG was tested in an innovative multilayer column system to treat MB contaminated solutions. Several batch experiments were carried out by varying pH, initial MB concentration and temperature. The optimal adsorption performance was assessed at pH 11, around which the TPEG assumed the maximum negative charge. Based on these results, the adsorption mechanism appeared to be related mainly to electrostatic interactions. At room temperature, the greatest amount of MB adsorbed on TPEG was detected by treating solutions with an initial concentration of 30 mg
/L. The temperature increase from 20 to 40 °C caused an enhanced adsorption capacity when concentrations higher than 10 mg
/L were treated. The adsorption trends were accurately described by a pseudo-second order kinetic law and the adsorption isotherms at 20 and 40 °C were found to follow both the features of Freundlich and Langmuir models. The adsorption capacity was estimated to reach threshold values around 95 mg
/g
and 265 mg
/g
at 20 and 40°C, respectively. The Gibbs energy change (ΔG°) was calculated to about -7.80 kJ/mol, which proved that the process is spontaneous from a thermodynamic point of view. Finally, it was verified that TPEG can be efficiently reused 5 times after a simple chemical regeneration phase with HCl.
Andrzej M Żak,
Olga Kaczmarczyk,
Marta Piksa,
Katarzyna Matczyszyn
PMID: 34325078
DOI:
10.1016/j.pdpdt.2021.102463
Abstract
The novel approach for imaging of antimicrobial photodynamic therapy processes presented in this work is based on transmission electron microscopy methods. With the use of liquid cell, illumination system, and lowered electron dose the successful light-induced in-situ observations on Staphylococcus aureus encapsulated with methylene blue were performed. Results showed that with specified imaging parameters it is possible to conduct reliable research on bacteria in electron microscope despite the unfavorable damaging effect of the highly energetic electron beam used for imaging. This approach differs from the common methods, as it provides direct observations of the processes occurring upon light illumination. The effects obtained with the proposed method are very promising and may serve to answer why different microorganisms respond to the therapy differently.
Stephanie Giraldo,
Irma Robles,
Luis A Godínez,
Nancy Acelas,
Elizabeth Flórez
PMID: 34361706
DOI:
10.3390/molecules26154555
Abstract
Chemical and thermochemical transformations were performed on orange peel to obtain materials that were characterized and further tested to explore their potential as adsorbents for the removal of methylene blue (MB) from aqueous solutions. The results show the high potential of some of these materials for MB adsorption not only due to the surface area of the resulting substrate but also to the chemistry of the corresponding surface functional groups. Fitting of the kinetic as well as the equilibrium experimental data to different models suggests that a variety of interactions are involved in MB adsorption. The overall capacities for these substrates (larger than 192.31 mg g
) were found to compare well with those reported for activated carbon and other adsorbents of agro-industrial origin. According to these results and complementary with theoretical study using Density Functional Theory (DFT) approximations, it was found that the most important adsorption mechanisms of MB correspond to: (i) electrostatic interactions, (ii) H-bonding, and (iii) π (MB)-π (biochar) interactions. In view of these findings, it can be concluded that adsorbent materials obtained from orange peel, constitute a good alternative for the removal of MB dye from aqueous solutions.
Vladimir Fedorov,
Ekaterina Kholina,
Sergei Khruschev,
Ilya Kovalenko,
Andrew Rubin,
Marina Strakhovskaya
PMID: 34452480
DOI:
10.3390/v13081615
Abstract
We compared the electrostatic properties of the spike proteins (S-proteins) of three coronaviruses, SARS-CoV, MERS-CoV, and SARS-CoV-2, and their interactions with photosensitizers (PSs), octacationic octakis(cholinyl)zinc phthalocyanine (Zn-PcChol
) and monocationic methylene blue (MB). We found a major common PS binding site at the connection of the S-protein stalk and head. The molecules of Zn-PcChol
and MB also form electrostatic encounter complexes with large area of negative electrostatic potential at the head of the S-protein of SARS-CoV-2, between fusion protein and heptad repeat 1 domain. The top of the SARS-CoV spike head demonstrates a notable area of electrostatic contacts with Zn-PcChol
and MB that corresponds to the N-terminal domain. The S-protein protomers of SARS-CoV-2 in "open" and "closed" conformations demonstrate different ability to attract PS molecules. In contrast with Zn-PcChol
, MB possesses the ability to penetrate inside the pocket formed as a result of SARS-CoV-2 receptor binding domain transition into the "open" state. The existence of binding site for cationic PSs common to the S-proteins of SARS-CoV, SARS-CoV-2, and MERS-CoV creates prospects for the wide use of this type of PSs to combat the spread of coronaviruses.